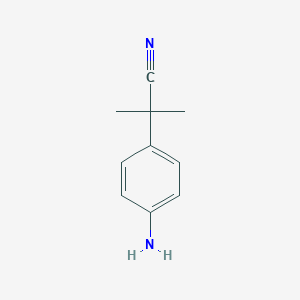

2-(4-Aminophenyl)-2-methylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDPOGVDHHJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434817 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115279-57-7 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aminophenyl Nitriles in Modern Organic Synthesis

Aminophenyl nitriles are a class of organic compounds characterized by the presence of both an amino (-NH2) group and a nitrile (-C≡N) group attached to a phenyl ring. This unique combination of functional groups makes them highly versatile building blocks in organic synthesis. fiveable.me The nitrile group, with its carbon-nitrogen triple bond, is highly polar and can participate in a variety of chemical transformations. numberanalytics.com It can be hydrolyzed to form carboxylic acids or amides, reduced to amines, or undergo addition reactions with various nucleophiles. fiveable.menumberanalytics.com

The presence of the amino group further enhances the synthetic utility of these molecules. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the phenyl ring. The amino group itself can be modified through reactions such as alkylation, acylation, and diazotization, opening up a vast array of synthetic possibilities.

The dual functionality of aminophenyl nitriles allows for the construction of complex molecules with diverse applications. They are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comresearchgate.net The ability to transform both the amino and nitrile groups independently or in concert provides chemists with a powerful tool for molecular design and construction.

Historical Context of Research on 2 4 Aminophenyl 2 Methylpropanenitrile

While a detailed historical timeline for the initial synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for aminophenyl nitriles. Research in this area has been driven by the need for efficient routes to these valuable intermediates.

Early research likely focused on establishing reliable methods for the introduction of the aminonitrile functionality onto an aromatic ring. Over time, as the utility of compounds like this compound became more apparent, research efforts would have shifted towards optimizing reaction conditions, improving yields, and exploring its reactivity in various synthetic transformations. The development of modern catalytic systems and a deeper understanding of reaction mechanisms have undoubtedly played a significant role in advancing the synthesis and application of this compound.

Role of 2 4 Aminophenyl 2 Methylpropanenitrile As a Key Synthetic Intermediate

Established Synthetic Routes to this compound

The primary and most direct methods for synthesizing this compound rely on the chemical modification of readily available precursors, particularly nitro-substituted aromatic compounds.

Synthesis via Reduction of 2-Methyl-2-(4-nitrophenyl)propanenitrile

A prevalent and straightforward route to this compound involves the reduction of its nitro precursor, 2-methyl-2-(4-nitrophenyl)propanenitrile. This method is favored due to the high efficiency and selectivity of the reduction of the nitro group to an amino group. Various reducing agents and catalytic systems can be employed for this transformation.

Commonly utilized methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on activated carbon (Pd/C) in a solvent like methanol. Another established method involves the use of metal salts, such as tin(II) chloride (SnCl₂), in an acidic medium like ethyl acetate (B1210297) under reflux conditions. google.com

A notable variation employs iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a water-ethanol mixture. google.com This approach is often considered more cost-effective and environmentally friendly for large-scale industrial production. google.com The reaction proceeds by the reduction of the nitro group to an amine. doubtnut.com

| Reducing Agent | Catalyst/Acid | Solvent | Conditions | Yield | Reference |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Methanol | - | - | |

| Tin(II) Chloride (SnCl₂) | - | Ethyl Acetate | Reflux | - | google.com |

| Iron Powder (Fe) | Hydrochloric Acid (HCl) or Acetic Acid | Water-Ethanol | 80–90°C | 70–75% | google.com |

Multi-step Synthetic Sequences Involving Nitro- and Cyano-Substituted Aromatics

Longer, multi-step synthetic routes are also employed, often starting from more basic aromatic precursors. These sequences allow for the gradual construction of the target molecule. A common strategy begins with a nitro- and cyano-substituted aromatic compound like p-nitrophenylacetonitrile. google.comresearchgate.net

One such sequence involves the methylation of p-nitrophenylacetonitrile. google.com In this process, a strong base such as sodium hydride (NaH) is used to deprotonate the carbon adjacent to the nitrile group, creating a nucleophile. This is followed by reaction with an alkylating agent, typically methyl iodide, to introduce the two methyl groups, yielding the intermediate 2-methyl-2-(4-nitrophenyl)propanenitrile. google.com This intermediate is then reduced to the final product, this compound, as described in the previous section. google.com

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes for this compound is crucial for improving yield, purity, cost-effectiveness, and scalability, particularly for industrial applications. google.comnih.gov Research in this area focuses on comparing different reagents and reaction conditions.

For the key reduction step of 2-methyl-2-(4-nitrophenyl)propanenitrile, the choice of reducing agent is a significant point of optimization. While catalytic hydrogenation with Pd/C is effective, the catalyst can be expensive. google.com Similarly, tin chloride is a viable reagent but can lead to difficult workups and environmental concerns. google.com

The use of reducible iron powder as a catalyst presents a more economical and environmentally benign alternative. google.com Optimization of this method involves adjusting the equivalents of iron powder, the type and concentration of the acid, the solvent system (e.g., water-ethanol ratio), and the reaction temperature and time to maximize the yield and minimize impurities. google.com For industrial-scale production, the development of continuous-flow hydrogenation systems is another optimization strategy that can enhance throughput and reduce catalyst consumption compared to traditional batch reactors.

Green Chemistry Approaches and Sustainable Synthesis Considerations

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic methods for this compound. jocpr.commdpi.comnih.gov A key focus is the reduction of hazardous waste and the use of environmentally friendly reagents and solvents. jocpr.comresearchgate.net

The use of iron powder for the reduction of the nitro group is a prime example of a green chemistry approach, as it replaces more toxic and expensive heavy metal catalysts. google.com This method is noted for its gentle reaction conditions, simple post-reaction handling, high yield, and reduced environmental pollution, making it suitable for industrial-scale synthesis. google.com

Stereoselective Synthesis and Chiral Resolution Strategies

Stereoselective synthesis and chiral resolution are techniques employed to produce specific stereoisomers of a chiral molecule. nih.govmdpi.comnih.govuea.ac.uk A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different groups.

The chemical structure of this compound features a quaternary carbon atom. This carbon is bonded to a 4-aminophenyl group, a nitrile group, and two methyl groups. Since two of the substituents on the quaternary carbon are identical (the two methyl groups), the molecule does not have a stereocenter and is therefore achiral. As a result, this compound does not exist as enantiomers, and consequently, stereoselective synthesis and chiral resolution strategies are not applicable to its production.

Reactivity of the Aminophenyl Moiety in Derivative Synthesis

The primary amino group on the phenyl ring is a potent nucleophile and a key site for derivatization. Its reactivity is central to the synthesis of a wide array of functionalized molecules.

Common reactions involving the aminophenyl group include:

Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides to form corresponding amides. This is a standard method for introducing various acyl groups to the molecule.

Urea (B33335) Formation: Reaction with isocyanates provides a straightforward route to substituted ureas. nih.gov Arylisocyanates, in particular, are used to create N-aryl urea derivatives. nih.gov

Nucleophilic Aromatic Substitution: The amine can act as a nucleophile to displace leaving groups on other aromatic or heterocyclic systems. A significant application is in the synthesis of quinoline (B57606) derivatives, where it can react with substituted chloroquinolines to form complex structures that are investigated for various biological activities. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group/Derivative |

|---|---|---|

| Acylation | Acyl Chlorides / Acid Anhydrides | Amide |

| Urea Formation | Isocyanates | Substituted Urea |

| Nucleophilic Substitution | Halo-aromatics / Halo-heterocycles (e.g., Chloroquinolines) | Substituted Arylamine |

Reactions Involving the Nitrile Functionality

The nitrile group (—C≡N) is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.orglibretexts.org

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. openstax.orglumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. lumenlearning.comlibretexts.orgyoutube.com For instance, heating with dilute hydrochloric acid yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Reduction: The carbon-nitrogen triple bond can be completely reduced to a primary amine (-CH₂NH₂) using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether is highly effective for this transformation, which involves the addition of two hydride equivalents. libretexts.orgchemguide.co.ukchemistrysteps.comchemistryscore.comyoutube.commasterorganicchemistry.comdoubtnut.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not sufficient for this reduction unless used with a catalyst. masterorganicchemistry.com

Reaction with Organometallic Reagents: Grignard reagents (R'MgX) and organolithium reagents add to the electrophilic carbon of the nitrile. openstax.orgchemistrysteps.com Subsequent hydrolysis of the intermediate imine anion yields a ketone, providing an effective method for carbon-carbon bond formation and the synthesis of ketones with a new alkyl or aryl group attached. openstax.orglibretexts.orgmasterorganicchemistry.comleah4sci.comvaia.comyoutube.com

| Reaction Type | Key Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, Heat; 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄, Ether; 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R'MgX, Ether; 2. H₃O⁺ | Ketone |

Alkylation and Arylation Reactions at the Tertiary Carbon Center

The formation of the this compound structure itself relies on the alkylation of a precursor. Typically, a compound like p-nitrophenylacetonitrile is subjected to methylation at the alpha-carbon (the carbon adjacent to both the phenyl ring and the nitrile group). This reaction is often carried out using a strong base such as sodium hydride (NaH) to deprotonate the alpha-carbon, followed by the addition of an alkylating agent like methyl iodide (MeI).

Once the tertiary carbon center in this compound is formed, it lacks an acidic proton. Consequently, further direct deprotonation and subsequent alkylation or arylation at this specific carbon are not synthetically feasible under standard conditions. Derivatization strategies focus on the reactivity of the aminophenyl and nitrile moieties instead.

Cyclization Reactions Utilizing this compound as a Building Block

The bifunctional nature of this compound makes it a candidate for constructing cyclic structures. Intramolecular cyclization can be achieved if the molecule is first modified to contain a suitable electrophilic center that can react with the nucleophilic amino group.

For example, in related aminophenyl nitrile structures, the amino group can participate in base-assisted intramolecular cyclization. nih.gov Research on similar compounds shows that an amino group can attack a suitably positioned carbonyl group within the same molecule, leading to the formation of cyclic products like indolinones. nih.gov This highlights the potential of using the amino group of this compound as an internal nucleophile for ring-closing reactions after appropriate derivatization.

Functionalization for Heterocyclic Ring System Formation

Both the amino and nitrile functionalities of this compound serve as valuable handles for the synthesis of diverse heterocyclic rings, which are core structures in many pharmacologically active compounds.

Via the Aminophenyl Moiety: The primary amine is a common starting point for building heterocycles.

Quinoline Synthesis: The amino group can be used in classic quinoline syntheses, such as the Doebner reaction, by reacting with an aldehyde and pyruvic acid. sci-hub.se It can also be used to form substituted quinolines by reacting with haloquinolines. nih.govasianpubs.org

Pyrazole (B372694) and Pyrazolone (B3327878) Formation: The amine can be diazotized and coupled, or it can be derivatized into a hydrazine (B178648), which is a key precursor for pyrazole synthesis. For instance, reacting a related acid hydrazide with ethyl cyanoacetate (B8463686) can yield a pyrazolone ring. nih.gov

Via the Nitrile Moiety: The nitrile group can also be directly involved in heterocycle formation.

Pyridazino[4,3-b]indole Synthesis: In a multi-step, one-pot sequence, aminophenyl nitrile derivatives can undergo oxidative cyclization followed by reaction with hydrazine hydrate (B1144303) to form complex fused heterocyclic systems like pyridazino[4,3-b]indoles. nih.gov This demonstrates the utility of the nitrile group in constructing nitrogen-containing rings.

| Functional Group Utilized | Reaction Type / Key Reagents | Resulting Heterocyclic System |

|---|---|---|

| Aminophenyl | Doebner Reaction (with aldehyde, pyruvic acid) | Quinoline |

| Aminophenyl (as hydrazide derivative) | Condensation with β-ketoesters or equivalents | Pyrazole / Pyrazolone |

| Nitrile | Cyclization with Hydrazine Hydrate | Pyridazine |

Applications in Advanced Organic Synthesis and Materials Science

Application as a Key Intermediate in Pharmaceutical Synthesis

2-(4-Aminophenyl)-2-methylpropanenitrile is a vital structural component for the creation of diverse pharmaceutical compounds. Its molecular architecture, which includes a reactive aminophenyl group and a nitrile functional group, makes it a versatile precursor in the development of complex therapeutic molecules.

Synthesis of Phosphatidylinositol 3-Kinase (PI3K) / Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors

This compound is a critical intermediate in the synthesis of dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, a class of drugs with significant potential in cancer treatment. frontiersin.org Research indicates that this compound is a key building block for several potent inhibitors of the PI3K/mTOR pathway. For instance, it is utilized in the synthesis of NVP-BEZ235 derivatives, which are known PI3K/mTOR inhibitors. researchgate.net The compound reacts with intermediates like 6-bromo-4-chloro-3-nitroquinoline (B1343797) to form a crucial part of the final inhibitor structure. researchgate.net

Furthermore, this aminophenyl nitrile derivative is integral to the creation of selective PI3K inhibitors. nih.gov The design of these targeted therapies often involves using a core structure that can be modified to enhance potency and selectivity. The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, for example, has been used to develop effective PI3K inhibitors, and the aminophenyl moiety is a common feature in related structures that interact with the kinase domain. nih.gov The development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors also highlights the importance of amine-containing building blocks in generating potent therapeutic agents. mdpi.com

Table 1: Examples of PI3K/mTOR Inhibitors Synthesized Using this compound or Related Structures

| Inhibitor Class | Role of the Amine Intermediate | Therapeutic Target |

|---|---|---|

| NVP-BEZ235 Derivatives | Key building block for the quinoline (B57606) core structure. researchgate.net | PI3K/mTOR |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | Forms part of the core pharmacophore for PI3K inhibition. nih.gov | PI3K |

Development of Quinoline-Based Therapeutic Agents

The synthesis of various quinoline-based therapeutic agents relies on this compound as a key intermediate. researchgate.net These compounds are under investigation for their potential to treat a variety of diseases, including cancer and leishmaniasis. researchgate.netnih.gov The aminophenyl group is crucial for constructing the quinoline ring system or for attaching side chains that influence the pharmacological activity of the final molecule. researchgate.netnih.gov

For example, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a key intermediate for quinoline-based inhibitors. researchgate.net Additionally, novel quinoline derivatives, such as 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, have been synthesized and shown to have significant antileishmanial activity, demonstrating the therapeutic potential of this class of compounds. nih.gov

Precursor for Imidazoquinoline Derivatives

Imidazoquinoline derivatives are a class of compounds recognized for their immunomodulatory and anticancer properties. This compound serves as a valuable precursor in the synthesis of these molecules. The primary amino group on the phenyl ring is a key functional group that participates in the cyclization reactions necessary to form the imidazole (B134444) ring fused to the quinoline system.

Role in the Development of Targeted Cancer Therapies

Beyond its specific use in PI3K/mTOR inhibitors, this compound is a component in the broader development of targeted cancer therapies. nih.govmdpi.com Its structure allows for its incorporation into molecules designed to selectively interact with proteins and pathways that are dysregulated in cancer. nih.govmdpi.com The development of multitarget therapies, which may involve drug combinations or dual-acting agents, often relies on versatile chemical building blocks like this aminophenyl nitrile. nih.govmdpi.com

Utilization in Agrochemical Research and Development

In the field of agrochemical research, this compound is investigated as a foundational structure for the synthesis of new pesticides. The chemical properties of this compound allow for the creation of a wide range of molecules that can be tested for herbicidal, insecticidal, or fungicidal activities.

Contributions to Polymer and Coating Development

The bifunctional nature of this compound, with both an amino and a nitrile group, makes it a useful monomer in the creation of high-performance polymers and coatings. The amino group can engage in polymerization reactions, such as polycondensation, to form the main polymer chain. The nitrile group can either remain as a functional side group, which can enhance properties like thermal stability and chemical resistance, or it can be chemically altered in later steps to introduce other functionalities.

Exploration in Novel Material Design for Specific Characteristics

The quest for high-performance polymers with enhanced thermal stability, mechanical strength, and specific functionalities has led to the exploration of novel monomers. Aromatic diamines are a critical class of monomers in the synthesis of high-performance polymers such as polyimides and polyamides. koreascience.krnih.gov The structure of the diamine significantly influences the properties of the resulting polymer. The incorporation of bulky, non-coplanar, or flexible linkages into the polymer backbone by selecting appropriately substituted diamines can improve solubility and processability without compromising thermal stability. researchgate.net

While direct, large-scale industrial use of this compound as a monomer is not widely documented in publicly available research, its structure is indicative of its potential in this area. The presence of the aminophenyl group allows it to undergo polycondensation reactions with dianhydrides or dicarboxylic acids to form polyimides and polyamides, respectively. researchgate.netntu.edu.tw The gem-dimethyl and nitrile substituents on the propane (B168953) backbone would introduce a bulky, asymmetric unit into the polymer chain. This could disrupt chain packing, potentially leading to polymers with increased solubility in organic solvents, a desirable characteristic for processing. ntu.edu.tw

Furthermore, the nitrile group offers a site for potential post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's surface properties or reactivity. The nitrile functionality is also known to contribute to high thermal stability and can influence the dielectric properties of a material. In polymer science, compounds with similar structures are utilized as monomers or additives to enhance thermal stability and mechanical properties in materials like polycarbonates.

The following table illustrates how different aromatic diamines are used to synthesize polyimides with specific characteristics, providing a framework for the potential application of this compound in creating materials with unique property profiles.

| Aromatic Diamine Monomer | Dianhydride Reactant | Resulting Polymer | Key Characteristics |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Various aromatic dianhydrides | Polyimides | High thermal stability (5% weight loss at 472-501°C), good mechanical properties (tensile strength 103-145 MPa), and potential for optoelectronic applications. nih.gov |

| 4-methyl-1,2-phenylene bis(4-aminobenzoate) | 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA) | Polyimide | Soluble in N-methyl-2-pyrrolidone (NMP), forms flexible and transparent films, with a 5% weight loss at 380°C. koreascience.kr |

| 5,5′-bis[4-(4-aminophenoxy)phenyl]-hexahydro-4,7-methanoindan | Various aromatic dicarboxylic acids | Polyamides | Soluble in aprotic dipolar solvents, form transparent and tough films, with glass transition temperatures between 245-282°C and 10% weight loss temperatures above 465°C. researchgate.net |

| 4-(1-adamantoxy)-4′,4″-diaminotriphenylamine | Various aromatic dicarboxylic acids and tetracarboxylic dianhydrides | Polyamides and Polyimides | Readily soluble in polar organic solvents, can be cast into tough, flexible films, and exhibit stable electrochromic properties. ntu.edu.tw |

This table is for illustrative purposes to show the impact of diamine structure on polymer properties and does not include data for this compound.

Use as a Reagent in Mechanistic Studies and Novel Chemical Entity Development

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a key building block for the creation of novel chemical entities with potential therapeutic applications.

A significant application of this compound is in the synthesis of kinase inhibitors. For instance, it is a crucial intermediate in the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. ntu.edu.tw This derivative is a key precursor for quinoline-based inhibitors of enzymes like PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), which are important targets in cancer therapy. ntu.edu.tw The synthesis involves the reaction of this compound with 6-bromo-4-chloro-3-nitroquinoline. ntu.edu.tw

The use of this compound allows for the introduction of the 2-methyl-2-cyanopropyl moiety onto a pharmacologically active scaffold. This group can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to the target protein, its metabolic stability, and its pharmacokinetic profile. The development of synthetic routes utilizing this compound is essential for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its therapeutic properties.

The following table summarizes the role of this compound as a synthetic intermediate in the development of a potential therapeutic agent.

| Intermediate Synthesized from this compound | Reactant | Therapeutic Target Class |

| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | 6-bromo-4-chloro-3-nitroquinoline | PI3K/mTOR inhibitors ntu.edu.tw |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 4 Aminophenyl 2 Methylpropanenitrile Derivatives

Elucidation of Structure-Activity Relationships for Biological Efficacy

A critical aspect of drug discovery involves understanding how the chemical structure of a compound relates to its biological activity. This is typically achieved through the systematic modification of a lead compound and the subsequent evaluation of the biological effects of these changes.

Impact of Substituent Modifications on Bioactivity

No publicly available studies were identified that systematically explore the impact of modifying substituents on the 2-(4-Aminophenyl)-2-methylpropanenitrile core structure. Research on other classes of compounds, such as 2-phenylbenzothiazoles and α-amino nitriles, demonstrates that modifications to the aromatic rings or the functional groups can significantly alter biological activity, including antibacterial, antifungal, and photosensitizing properties. However, similar SAR data for this compound derivatives is absent from the reviewed literature.

Stereochemical Influences on Pharmacological Profiles

The 2-methylpropanenitrile moiety of the core structure contains a chiral center, suggesting that stereoisomers (enantiomers and diastereomers) of its derivatives could exist. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit markedly different pharmacological activities, potencies, and toxicities. For numerous therapeutic agents, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Unfortunately, no research was found that investigates the synthesis, separation, and differential pharmacological evaluation of stereoisomers of this compound derivatives.

Mechanistic Insights into Biological Action (e.g., Kinase Inhibition)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them important targets for drug development. While the broader class of aminophenyl-containing compounds has been explored for kinase inhibitory activity, there is no specific information available detailing the mechanism of action of this compound derivatives as kinase inhibitors. Mechanistic studies would typically involve enzymatic assays to determine inhibitory concentrations (e.g., IC50 values) against a panel of kinases and further biophysical or structural studies to understand how these compounds interact with the kinase active site or allosteric sites. Such investigations for this particular compound series have not been reported in the accessible literature.

In Vitro and In Vivo Pharmacological Profiling of Derivatives

The preclinical development of a new chemical entity involves extensive in vitro (cell-based) and in vivo (animal model) testing to characterize its pharmacological effects. This includes assessing its efficacy, potency, and selectivity. The search for such pharmacological data on derivatives of this compound did not yield any specific results.

Computational Approaches to SAR Prediction and Optimization

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are powerful tools in modern drug discovery. These approaches can predict the biological activity of novel compounds, elucidate their binding modes with therapeutic targets, and guide the optimization of lead compounds. While the principles of these computational techniques are well-documented and widely applied, there are no published studies that specifically apply these methods to predict or optimize the structure-activity relationships of this compound derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Aminophenyl 2 Methylpropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(4-Aminophenyl)-2-methylpropanenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a set of multiplets in the aromatic region. The two methyl groups attached to the same carbon atom are equivalent and thus produce a single, sharp singlet. The protons of the primary amine group (-NH₂) can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Key signals include those for the quaternary carbon attached to the nitrile group, the carbons of the two methyl groups, and the distinct signals for the aromatic carbons. The carbon attached to the amino group (C-NH₂) and the carbon of the nitrile group (C≡N) have characteristic chemical shifts. For instance, in a related compound, 2-(4-aminophenyl)propanenitrile, the C-NH₂ and C-CN carbons appear at approximately δ 148.2 and δ 132.5 ppm, respectively, in CDCl₃.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NO₂ | 148.09 |

| C-N (phenylamino) | 147.05 |

| Aromatic C-H | 142.64, 129.19 (2C), 126.15 (2C), 124.57 (2C), 115.67 (2C) |

| C-N (nitrile) | 120.57 |

| C (quaternary) | 56.72 |

| CH₃ | 30.89 |

| Data for 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile. researchgate.net |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound, which is 160.22 g/mol . sigmaaldrich.comchemicalbook.comscbt.com The presence of an odd number of nitrogen atoms (two in this case) results in an even molecular weight, following the nitrogen rule. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₂N₂).

Fragmentation Pathways: Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Alpha-cleavage, a common fragmentation pathway for amines, can occur, leading to the formation of a resonance-stabilized nitrogen-containing cation. libretexts.org The fragmentation pattern of related aromatic imines has been studied, showing the molecular ion peak as the base peak in some cases. aiirjournal.com

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.10733 | 140.4 |

| [M+Na]⁺ | 183.08927 | 149.9 |

| [M-H]⁻ | 159.09277 | 143.5 |

| [M+NH₄]⁺ | 178.13387 | 158.9 |

| [M+K]⁺ | 199.06321 | 146.9 |

| [M]⁺ | 160.09950 | 133.8 |

| Predicted data for this compound. uni.lu |

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for the rapid determination of aromatic compounds in various matrices. nih.gov For more complex analyses, two-dimensional mass spectrometry (2D MS) can be employed to correlate precursor and fragment ions with high accuracy. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of primary aromatic amines. nih.gov Reversed-phase HPLC, often using a C18 or a phenyl-hexyl column, is a common approach. nih.govresearchgate.net The separation of related aminophenyl compounds has been achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For fast analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns can be utilized. nih.govsielc.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like derivatives of this compound. nih.gov The choice of the chromatographic column is critical for achieving good separation.

The purity of commercially available this compound is often stated as 98%. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netlibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

The process of obtaining a crystal structure involves growing a single crystal of the compound, which can be a challenging step, followed by diffraction of X-rays by the crystal lattice. libretexts.org

Other Advanced Spectroscopic Methods (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretch is usually observed around 2200-2260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum. The UV-Vis spectrum, often recorded in a solvent like ethanol (B145695) or methanol, can be used for quantitative analysis and to gain insights into the electronic structure of the molecule and its derivatives. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 2 4 Aminophenyl 2 Methylpropanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy levels.

Detailed Research Findings: For 2-(4-Aminophenyl)-2-methylpropanenitrile, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a variety of electronic properties can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the electron-donating aniline (B41778) moiety would significantly influence the HOMO, while the electron-withdrawing nitrile group would contribute to the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen atoms of the amino and nitrile groups. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This analysis helps predict sites for intermolecular interactions.

While specific values for this compound are not published, studies on related molecules like 2-amino-4-methoxybenzothiazole (B160982) show how DFT is used to calculate these properties and correlate them with the molecule's stability and interactive potential. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for Calculation

| Parameter | Description | Status for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Not Published; Calculable via DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Not Published; Calculable via DFT |

| HOMO-LUMO Gap (ΔE) | Difference in energy between LUMO and HOMO | Not Published; Calculable via DFT |

| Dipole Moment | Measure of the net molecular polarity | Not Published; Calculable via DFT |

| Chemical Hardness (η) | Resistance to change in electron configuration | Not Published; Calculable via DFT |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This is followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, to assess the stability of the docked complex. researchgate.net

Detailed Research Findings: There are no specific published docking studies featuring this compound. However, its structure, containing a phenyl ring, an amino group, and a nitrile group, presents features that could interact with various protein active sites. For example, studies on other nitrile-containing ligands have shown their potential to interact with biological targets. researchgate.net

A hypothetical docking study would involve:

Preparation: Obtaining the 3D structure of a target protein and preparing the 3D structure of this compound, ensuring correct protonation states.

Docking: Using software like AutoDock or ArgusLab to place the ligand into the binding site of the receptor, generating multiple possible binding poses. nih.gov

Scoring: Each pose is assigned a score based on an energy function, with lower binding energy values indicating more favorable interactions.

Analysis: The best poses are analyzed to identify key interactions, such as hydrogen bonds (e.g., involving the -NH2 group), hydrophobic interactions (with the phenyl ring), or polar interactions (with the -C≡N group).

MD Simulation: The most promising docked complex would be subjected to an MD simulation in a simulated physiological environment to confirm the stability of these interactions over time. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Detailed Research Findings: Although experimental spectra for this compound exist, detailed computational assignments are not prevalent in the literature. A computational study would typically predict the following:

Vibrational Frequencies (FT-IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes. For this molecule, key predicted peaks would include the N-H stretching of the primary amine, aromatic C-H stretching, the characteristic C≡N stretching of the nitrile group (typically appearing around 2220-2260 cm⁻¹), and C-N stretching. Comparing calculated frequencies with experimental ones helps in the precise assignment of spectral bands. nih.gov

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. Predictions would show distinct signals for the aromatic protons (influenced by the activating -NH2 group), the methyl protons (a singlet), and the various carbon atoms in the molecule. researchgate.net

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions, typically the wavelength of maximum absorption (λ_max). researchgate.net The aniline chromophore would be expected to produce strong absorptions in the UV region.

Table 2: Key Vibrational Frequencies for Prediction

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Status for this compound |

|---|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Not Published; Calculable via DFT |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Not Published; Calculable via DFT |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Not Published; Calculable via DFT |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Not Published; Calculable via DFT |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states, intermediates, and the calculation of activation energies.

Detailed Research Findings: The synthesis of this compound is not detailed computationally in the literature. However, related reactions have been studied. The formation of cyanohydrins from ketones is a well-known reaction involving the nucleophilic addition of a cyanide ion to a carbonyl carbon. chemguide.co.uk The synthesis of aminonitriles often involves different pathways.

A computational study on the synthesis of this molecule could, for instance, investigate a pathway involving the reaction of a suitable precursor with a cyanide source. DFT calculations could be used to:

Map the potential energy surface of the reaction.

Identify the structures of all transition states and intermediates.

Calculate the activation energy barriers for each step of the reaction. A study on the formation of a different phthalonitrile (B49051) using DFT, for example, successfully identified two major steps with their corresponding activated complexes and calculated the activation energies and thermodynamic parameters for the reaction. researchgate.net

Evaluate the effect of solvents or catalysts on the reaction pathway, as demonstrated in studies of other nitrile syntheses. nih.gov

This information provides a deep, molecular-level understanding of the reaction kinetics and thermodynamics, which is crucial for optimizing synthetic procedures.

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. For molecules with rotational freedom, this is crucial for understanding their behavior.

Detailed Research Findings: this compound has rotational freedom primarily around the C-C bond connecting the phenyl ring to the quaternary carbon. A computational conformational analysis would involve:

Potential Energy Scan: Systematically rotating this bond and calculating the energy at each step to identify energy minima (stable conformers) and energy maxima (transition states between conformers).

Geometry Optimization: Performing a full geometry optimization starting from each identified energy minimum to find the precise structure of the stable conformers.

Energy Calculation: Calculating the relative energies of these conformers to determine their population distribution at a given temperature according to the Boltzmann distribution.

Regarding stereochemistry, the quaternary carbon atom in this compound is not a stereocenter because it is bonded to two identical methyl groups. Therefore, the molecule is achiral and does not have enantiomers. Computational methods would confirm this by showing that the molecule and its mirror image are superimposable.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₁₀H₁₂N₂ | Primary subject of the article |

| 2-amino-4-methoxybenzothiazole | C₈H₈N₂OS | Analog used for illustrating DFT studies |

| 4,5-Diaminophthalonitrile | C₈H₆N₄ | Analog used for illustrating reaction mechanism studies |

| Hydrogen Cyanide | HCN | Reactant in cyanohydrin formation |

Environmental and Toxicological Considerations in Research and Development of 2 4 Aminophenyl 2 Methylpropanenitrile and Its Derivatives

Methodologies for Assessing Environmental Fate and Behavior of Related Nitriles

To understand the potential environmental impact of 2-(4-Aminophenyl)-2-methylpropanenitrile, it is crucial to study its fate and behavior in various environmental compartments. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are often employed for this purpose. oecd.orgoecd.orgoecd.org These tests are internationally recognized for assessing the safety of chemicals and chemical products. oecd.org Key aspects of environmental fate assessment include biodegradation, abiotic degradation (like hydrolysis and photolysis), mobility in soil and water, and potential for bioaccumulation. smithers.com

For aromatic nitriles, which are structurally related to this compound, specific tests can be applied:

Biodegradation: Studies using activated sludge or other microbial consortia can determine the extent and rate at which the compound is broken down by microorganisms. Enzymes like nitrilases and nitrile hydratases, found in some microorganisms, are known to hydrolyze nitriles to carboxylic acids and amides, respectively. wikipedia.org

Hydrolysis: The stability of the nitrile group to hydrolysis at different pH levels (typically 4, 7, and 9) is assessed to understand its persistence in aquatic environments.

Photolysis: The potential for the compound to be degraded by sunlight is evaluated in aqueous solutions and sometimes on soil surfaces. oecd.org

Mobility: Adsorption/desorption studies using standardized soils help predict whether the compound will be mobile in the terrestrial environment or tend to bind to soil particles.

Bioaccumulation: The potential for the compound to accumulate in aquatic organisms can be estimated using its octanol-water partition coefficient (Kow) and confirmed through studies with fish or other aquatic species. oecd.org

The following table summarizes key OECD test guidelines relevant to assessing the environmental fate of organic chemicals.

Table 1: Selected OECD Test Guidelines for Environmental Fate Assessment

| Test Guideline No. | Endpoint Assessed | Brief Description |

|---|---|---|

| OECD 301 | Ready Biodegradability | A series of six methods to assess the potential for rapid and complete biodegradation. |

| OECD 111 | Hydrolysis as a Function of pH | Determines the rate of abiotic hydrolysis of chemicals in sterile aqueous solutions at different pH values. |

| OECD 316 | Phototransformation of Chemicals in Water – Direct Photolysis | Evaluates the potential for direct degradation of a chemical by sunlight in an aqueous environment. oecd.org |

| OECD 106 | Adsorption – Desorption Using a Batch Equilibrium Method | Measures the affinity of a chemical to adsorb to soil, indicating its mobility. |

| OECD 305 | Bioaccumulation in Fish: Aqueous and Dietary Exposure | Determines the potential for a chemical to accumulate in fish from water or diet. |

Theoretical Prediction of Degradation Pathways and Metabolite Formation

In addition to experimental studies, computational or in silico models are increasingly used to predict the environmental degradation pathways and potential metabolites of new chemical substances. nih.govnews-medical.net These methods offer a rapid and cost-effective way to screen compounds and prioritize them for further testing. numberanalytics.com

For a molecule like this compound, several computational approaches can be employed:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physicochemical properties and biological activities, including its degradation rate. nih.govnumberanalytics.com By comparing the structure of the target compound to a database of known chemicals, QSARs can estimate its likely behavior.

Expert Systems: Software programs like Zeneth use a knowledge base of known chemical reactions and degradation pathways to predict the likely breakdown products of a molecule under various conditions (e.g., hydrolysis, oxidation). springernature.comacs.orgacs.orgnih.govresearchgate.net These systems can identify potential metabolites that may need to be synthesized and tested for their own toxicological properties.

Metabolic Pathway Prediction Systems: These tools simulate the metabolic processes in microorganisms or higher organisms to predict how a foreign compound (xenobiotic) might be transformed. For this compound, this could involve predicting the products of reactions like N-acetylation of the amino group or oxidation of the aromatic ring.

Table 2: Examples of In Silico Tools for Degradation and Metabolite Prediction

| Tool/Methodology | Primary Function | Application to this compound |

|---|---|---|

| QSAR Models | Predicts properties and activity based on chemical structure. nih.govnumberanalytics.com | Estimation of biodegradability, bioaccumulation potential, and toxicity. |

| Zeneth | Predicts degradation pathways and products based on a knowledge base of chemical transformations. springernature.comacs.orgacs.orgnih.govresearchgate.net | Identification of potential hydrolysis, oxidation, and photolysis products. |

| Metabolic Pathway Simulators | Simulates metabolic transformations in biological systems. | Prediction of metabolites formed through enzymatic action on the amino and nitrile functional groups. |

Advanced Toxicological Research Frameworks for Novel Chemical Entities

To assess the potential toxicity of new chemicals like this compound, modern toxicology is moving away from a sole reliance on traditional animal testing towards a more integrated approach that incorporates in vitro and in silico methods. nih.govannualreviews.org

Advanced frameworks include:

High-Throughput Screening (HTS): This involves using automated, robotic systems to test thousands of chemicals against a battery of in vitro assays at a rapid pace. acs.orgfood-safety.com These assays can measure a chemical's potential to interact with various biological pathways, providing a broad profile of its potential bioactivity. nih.govoup.com The Tox21 program is a major initiative that has used HTS to screen thousands of environmental chemicals. nih.govfood-safety.comoup.com

Adverse Outcome Pathways (AOPs): The AOP framework provides a conceptual model to link a molecular-level interaction of a chemical with a biological system (the Molecular Initiating Event) to an adverse outcome at the individual or population level through a series of key events. nih.govoecd.orgnih.govnumberanalytics.comepa.gov This helps in organizing existing knowledge and guiding targeted testing. nih.gov By understanding the AOP, researchers can develop in vitro or short-term in vivo tests that measure key events, which can be more efficient than traditional long-term studies. nih.gov

Integrated Approaches to Testing and Assessment (IATA): These frameworks use a weight-of-evidence approach, integrating data from various sources (in silico predictions, in vitro assays, and targeted in vivo studies) to make a decision about a chemical's safety. This can reduce the reliance on animal testing while providing a more holistic view of potential toxicity.

Risk Assessment Methodologies for Environmental Impact

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects due to a chemical stressor. epa.govepa.govrmpcecologia.com The general framework for chemical risk assessment typically involves four steps: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization. fldata.comwikipedia.orgacs.org

For a new industrial chemical like this compound, the process would involve:

Problem Formulation/Hazard Identification: This initial step involves identifying the potential hazards the chemical poses to the environment. fldata.comeuropa.eu This is based on its intrinsic properties, such as its ecotoxicity to various aquatic and terrestrial organisms (e.g., fish, invertebrates, algae, plants).

Exposure Assessment: This step estimates the concentrations of the chemical that are likely to be found in different environmental compartments (water, soil, air). fldata.com It considers the chemical's production volume, release patterns from manufacturing and use, and its environmental fate properties (e.g., degradation, partitioning).

Effects Assessment (Dose-Response): This involves determining the relationship between the concentration of the chemical and the magnitude of adverse effects on environmental organisms. fldata.com This is typically done through standardized ecotoxicity tests.

Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse environmental effects. fldata.com This is often done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is less than one, the risk is generally considered to be low.

Guidance for these assessments is available from various international bodies, providing a structured approach for evaluating the environmental risks of industrial chemicals. nepc.gov.auresearchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of α-aminonitriles, including 2-(4-Aminophenyl)-2-methylpropanenitrile, is a cornerstone of organic chemistry, with the Strecker reaction being a historically significant and widely used method. mdpi.comresearchgate.net However, the future of its synthesis lies in the development of more efficient, environmentally friendly, and versatile catalytic methods.

Current research is actively exploring organocatalysis as a promising alternative to traditional metal-based catalysts. mdpi.combohrium.com Organocatalysts offer the advantage of being less toxic and more environmentally benign. mdpi.com For instance, researchers have successfully utilized various organocatalysts to facilitate Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions for α-aminonitrile synthesis. mdpi.comresearchgate.net The development of novel organocatalysts is anticipated to lead to new industrial catalysts with improved efficiency and selectivity. mdpi.comresearchgate.net

Another key area of exploration is the use of greener reaction conditions. This includes the use of water as a solvent and the development of catalyst-free multicomponent polymerization methods. scispace.comrsc.orgnih.govnih.gov For example, indium powder in water has been shown to be a highly efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles. nih.govnih.gov Such methods not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. nih.govnih.gov

The table below summarizes some of the emerging catalytic methods for the synthesis of α-aminonitriles.

| Catalytic Method | Catalyst Type | Key Advantages | Reference |

| Organocatalysis | Organocatalysts (e.g., thiourea (B124793) derivatives) | Environmentally benign, avoids toxic metals | mdpi.combohrium.com |

| Nanocatalysis | Nano copper ferrite (B1171679) (CuFe2O4) | Reusable, efficient under green conditions | scispace.com |

| Green Catalysis | Indium powder in water | Environmentally friendly, high yields | nih.govnih.gov |

| Catalyst-Free Polymerization | None | Simplifies process, high molecular weight polymers | rsc.org |

Future research will likely focus on refining these methods, discovering new catalysts with even greater activity and selectivity, and expanding the substrate scope to produce a wider variety of functionalized aminonitriles. The development of asymmetric synthesis methods to produce enantiomerically pure α-aminonitriles is also a significant area of ongoing research. mdpi.comresearchgate.net

Development of Advanced Therapeutic Agents Beyond Current Applications

The structural motif of this compound, an α-aminonitrile, is a valuable building block in medicinal chemistry. nih.gov α-Aminonitriles are precursors to α-amino acids and are found in various bioactive molecules. researchgate.net The inherent biological activities of nitrile-containing compounds, including antimicrobial and anti-inflammatory properties, make them promising candidates for drug development. nih.gov

Future research will focus on leveraging the unique structure of this compound and its derivatives to design and synthesize novel therapeutic agents. The compound can serve as a key intermediate in the synthesis of more complex molecules, such as quinoline (B57606) inhibitors for PI3K/mTOR pathways, which are implicated in cancer. researchgate.net

The development of derivatives is a key strategy. For example, modifications to the aminophenyl ring or the nitrile group could lead to compounds with enhanced potency and selectivity for specific biological targets. Research into α-aryl acetonitriles has already yielded widely prescribed drugs, and this trend is expected to continue. nih.gov The nitrile group's ability to engage in strong dipole interactions with biological targets, such as enzymes, is a key feature that can be exploited in drug design. nih.gov

Furthermore, the exploration of this compound and its analogs as inhibitors of enzymes like histone deacetylases (HDACs) shows promise for anticancer therapies. nih.gov The discovery of MGCD0103, an orally active HDAC inhibitor, highlights the potential of aminophenyl-containing structures in this area. nih.gov

The following table outlines potential therapeutic applications for derivatives of this compound.

| Therapeutic Area | Potential Target | Rationale | Reference |

| Oncology | PI3K/mTOR, HDACs | Inhibition of cancer cell proliferation and survival pathways. | researchgate.netnih.gov |

| Infectious Diseases | Bacterial enzymes/cell walls | Disruption of essential microbial processes. | |

| Inflammatory Diseases | Pro-inflammatory cytokine production | Mitigation of inflammatory responses. | |

| Neurological Disorders | Cannabinoid receptors (CB2) | Potential for analgesic and neuroprotective effects. | nih.gov |

The advancement of fragment-based drug discovery (FBDD) also presents an exciting avenue for utilizing smaller compounds like this compound to develop new drugs. mdpi.com

Innovations in Materials Science and Functional Polymers

The nitrile functionality and the amino group in this compound make it a valuable monomer for the synthesis of functional polymers. These polymers can possess unique thermal, optical, and mechanical properties, opening doors to a wide range of applications in materials science.

One significant area of innovation is the development of poly(α-aminonitrile)s. rsc.org These polymers can be synthesized through catalyst-free multicomponent polymerization, yielding soluble materials with high molecular weights and good thermal stability. rsc.org A notable property of these polymers is their high refractive indices, making them potentially useful in optical applications. rsc.org Furthermore, poly(α-aminonitrile)s can be post-functionalized to create other valuable polymers, such as poly(α-amino acid)s. rsc.org

The incorporation of this compound into polymer backbones can also enhance the performance of existing materials. For instance, functionalized polymers containing nitrile groups are being investigated to reduce the hysteresis of rubber vulcanizates, which is crucial for improving the fuel efficiency of tires. google.com The amino group can interact with filler particles, reducing free polymer chain ends and filler agglomeration. google.com

Living anionic polymerization is a powerful technique for creating well-defined polymers, and the development of methods to incorporate functional monomers like this compound is a key research focus. escholarship.org This would allow for the precise control of polymer architecture, leading to materials with tailored properties for advanced applications.

| Polymer Type | Synthesis Method | Potential Applications | Key Properties | Reference |

| Poly(α-aminonitrile)s | Catalyst-free multicomponent polymerization | Optical films, specialty plastics | High refractive index, good thermal stability | rsc.org |

| Functionalized Elastomers | Anionic polymerization and functionalization | High-performance tires | Reduced hysteresis | google.com |

| End-Functional Polymers | Living anionic polymerization | Advanced materials, nanotechnology | Controlled molecular weight and architecture | escholarship.org |

Future research will likely explore the synthesis of copolymers and block copolymers incorporating this compound to create materials with a combination of desirable properties. The investigation of the self-assembly and morphological characteristics of these novel polymers will also be a critical area of study.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and compounds like this compound are poised to play a role in this transformation. nih.govmit.edu AI and ML algorithms can significantly accelerate the identification and optimization of new drug candidates. mdpi.com

One of the primary applications of AI in this context is in the prediction of molecular properties and biological activities. nih.gov By training ML models on large datasets of chemical structures and their corresponding properties, researchers can predict the efficacy, toxicity, and pharmacokinetic profiles of novel compounds derived from this compound without the need for extensive initial laboratory testing. nih.gov This can dramatically reduce the time and cost associated with the early stages of drug development. mdpi.com

Generative AI models can be used for de novo drug design, creating novel molecular structures with desired properties. nih.gov Starting with a core scaffold like this compound, these algorithms can propose modifications to enhance binding affinity to a specific target or to improve drug-like properties. mdpi.com

| AI/ML Application | Description | Impact on Drug Discovery | Reference |

| Property Prediction | Predicting physicochemical and biological properties of new compounds. | Faster and more cost-effective screening of drug candidates. | nih.govnih.gov |

| De Novo Design | Generating novel molecular structures with desired therapeutic effects. | Accelerates the discovery of new lead compounds. | nih.govmdpi.com |

| Synthesis Planning | Identifying optimal and cost-effective synthetic routes. | Reduces the time and resources required for chemical synthesis. | mit.eduscitechdaily.com |

| Drug Repurposing | Identifying new therapeutic uses for existing compounds. | Shortens the drug development timeline. | nih.gov |

The synergy between experimental chemistry and computational modeling will be crucial. The data generated from the synthesis and testing of new derivatives of this compound will, in turn, be used to refine and improve the predictive power of AI models, creating a powerful feedback loop for accelerated drug discovery.

Sustainable Manufacturing and Minimization of Environmental Impact

The chemical industry is increasingly focusing on sustainable manufacturing practices to minimize its environmental footprint. sspseals.com The production of nitrile-containing compounds, including this compound, is no exception. Future research in this area will be directed towards developing greener and more sustainable manufacturing processes.

A key concern in nitrile production is the use of petrochemical-based raw materials and the energy-intensive nature of the manufacturing process. sspseals.commedtecs.comesafetysupplies.com The extraction and processing of these raw materials contribute to greenhouse gas emissions and environmental degradation. esafetysupplies.com Therefore, a major research thrust is the development of bio-based feedstocks for the synthesis of nitriles. ubc.ca For example, research is exploring the use of bio-based acrylonitrile (B1666552) to reduce the carbon footprint of nitrile production. ubc.ca

Improving the efficiency of the manufacturing process itself is another critical aspect. This includes the development of cleaner production technologies that reduce energy consumption and waste generation. sspseals.com The use of more efficient catalysts, as discussed in section 9.1, plays a significant role here. mdpi.comscispace.com Furthermore, the implementation of circular economy models, which involve the recycling and reuse of materials, is gaining traction. sspseals.com While recycling of nitrile-based materials can be challenging due to their cross-linked structure, innovations in this area are being actively pursued. sspseals.com

The environmental impact of nitrile glove production, a major application for some nitrile compounds, highlights the need for sustainable practices. medtecs.com The manufacturing process can lead to the emission of volatile organic compounds (VOCs) and requires significant energy resources. esafetysupplies.com Moreover, the disposal of non-biodegradable nitrile products poses a challenge for waste management. medtecs.comesafetysupplies.com To address this, researchers are developing biodegradable nitrile materials that decompose more rapidly in landfill environments. unigloves.com

| Sustainability Strategy | Description | Environmental Benefit | Reference |

| Bio-based Feedstocks | Using renewable resources instead of petrochemicals. | Reduced carbon footprint and reliance on fossil fuels. | ubc.ca |

| Green Chemistry | Employing environmentally friendly catalysts and solvents. | Reduced pollution and hazardous waste. | nih.govnih.govnih.gov |

| Energy Efficiency | Optimizing manufacturing processes to consume less energy. | Lower greenhouse gas emissions. | sspseals.commedtecs.com |

| Biodegradable Materials | Developing nitriles that can be broken down by microorganisms. | Reduced landfill waste and plastic pollution. | unigloves.com |

| Circular Economy | Designing processes for recycling and reuse of materials. | Conservation of resources and reduced waste. | sspseals.com |

The future of this compound production will likely involve a multi-faceted approach that combines these strategies to create a truly sustainable manufacturing lifecycle.

Q & A

What are the optimal synthetic routes for 2-(4-Aminophenyl)-2-methylpropanenitrile, and how can reaction conditions be systematically optimized?

Basic:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like procyazine (a triazine-containing analog) are synthesized by reacting 4-chloro-6-(cyclopropylamino)-1,3,5-triazine with 2-methylpropanenitrile precursors under basic conditions. Key parameters to optimize include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use of K₂CO₃ or NaH for deprotonation in nitrile alkylation reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

Advanced:

Computational tools like density functional theory (DFT) can predict transition states and intermediates to refine reaction pathways. For instance, modeling the electronic effects of the 4-aminophenyl group on nitrile reactivity can guide solvent selection and catalyst design. Experimental validation via in situ IR spectroscopy or mass spectrometry is critical to confirm mechanistic predictions .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Basic:

- NMR : H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 1.6 ppm for methyl groups) and C NMR (δ 120–125 ppm for nitrile carbons).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis.

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~3350 cm (N-H stretch) .

Advanced:

Discrepancies in NMR integration (e.g., overlapping aromatic signals) can be resolved via 2D techniques (COSY, HSQC) or deuterated solvent screening. For chromatographic anomalies (e.g., tailing peaks), ion-pairing agents (e.g., TFA) or temperature-gradient HPLC may improve resolution. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

How does the nitrile group in this compound influence its reactivity in organic transformations?

Basic:

The nitrile group participates in:

- Hydrolysis : Catalyzed by strong acids (H₂SO₄) or bases (NaOH) to yield amides or carboxylic acids.

- Reduction : LiAlH₄ converts nitriles to primary amines.

- Electrophilic substitution : The 4-aminophenyl group directs nitration or halogenation to the para position .

Advanced:

The electron-withdrawing nitrile group stabilizes intermediates in Michael additions or cycloadditions. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with electrophiles like maleimides. Computational analysis of charge distribution (via Mulliken charges) further explains regioselectivity in substitution reactions .

What strategies are recommended for assessing the stability of this compound under varying experimental conditions?

Basic:

- Thermal stability : TGA/DSC to monitor decomposition above 150°C.

- Photostability : UV-light exposure tests (e.g., ICH Q1B guidelines) with HPLC tracking degradation products.

- Hydrolytic stability : pH-dependent studies (pH 3–10) at 25–40°C .

Advanced:

Accelerated stability studies using Arrhenius modeling predict shelf life. LC-MS/MS identifies degradation pathways (e.g., hydrolysis to 4-aminobenzoic acid derivatives). For photodegradation, time-dependent DFT simulations predict bond dissociation energies of vulnerable sites (e.g., C-N bonds) .

How can researchers mitigate challenges in handling this compound due to its hygroscopicity or sensitivity?

Basic:

- Storage : Desiccated containers under inert gas (N₂/Ar) at 2–8°C.

- Handling : Use of gloveboxes for moisture-sensitive reactions.

- Solvent selection : Anhydrous THF or dichloromethane minimizes hydrolysis .

Advanced:

Crystallography studies (e.g., single-crystal X-ray) reveal hydrogen-bonding networks that contribute to hygroscopicity. Surface-modified silica gels or cyclodextrin encapsulation can stabilize the compound in solid-state formulations. Dynamic vapor sorption (DVS) analysis quantifies moisture uptake under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.